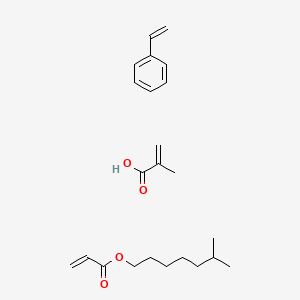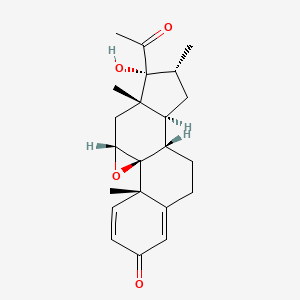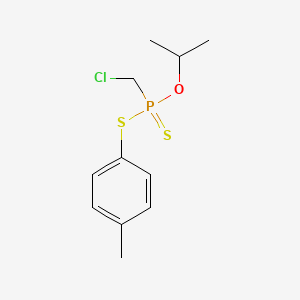
Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane is a complex organophosphorus compound known for its unique chemical structure and reactivity This compound is characterized by the presence of a chloromethyl group, a 4-methylphenyl group, and a sulfanyl-propan-2-yloxy group attached to a sulfanylidene-lambda^{5-phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the sulfanylidene-lambda^{5-phosphane core under controlled conditions .
Industrial Production Methods
While the compound is mainly synthesized on a laboratory scale, industrial production methods may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Mechanism of Action
The mechanism of action of Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the chloromethyl and sulfanyl groups, which can form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl): Shares a similar core structure but differs in the substituents attached to the phosphorus atom.
4-Methylphenylthiol: A simpler compound that serves as a precursor in the synthesis of Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane.
Uniqueness
Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane is unique due to its complex structure, which allows for a diverse range of chemical reactions and applications. Its ability to form stable bonds with various nucleophiles makes it a valuable reagent in organic synthesis and industrial processes .
Properties
CAS No. |
5114-37-4 |
|---|---|
Molecular Formula |
C11H16ClOPS2 |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16ClOPS2/c1-9(2)13-14(15,8-12)16-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
BFPLZFFHPDTDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SP(=S)(CCl)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


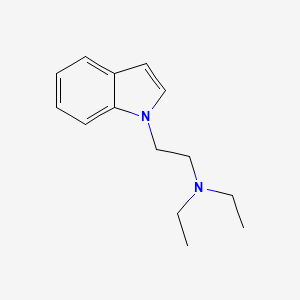
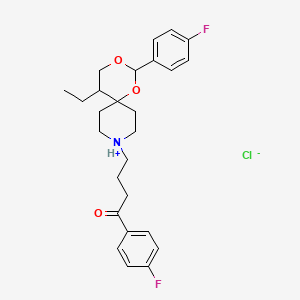
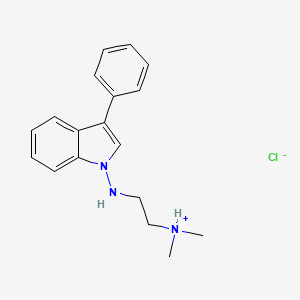
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)

![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
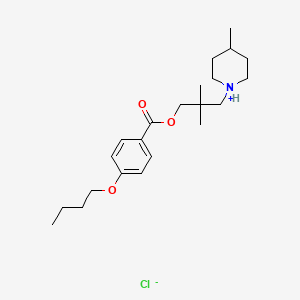
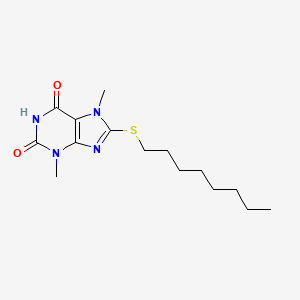
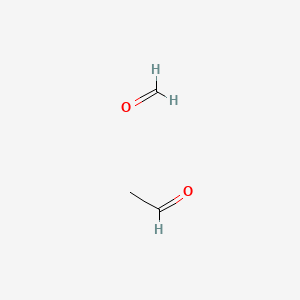

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)
